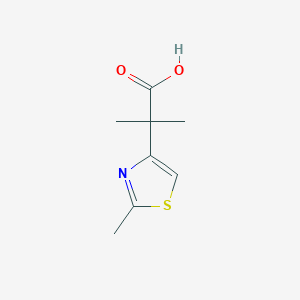

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17818718

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2S |

|---|---|

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |

| Standard InChI Key | RQWJGOAEJAYWGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C(C)(C)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a propanoic acid backbone substituted at the β-carbon (C2 position) with both a methyl group and a 2-methyl-1,3-thiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the molecule’s electronic and steric profile.

Molecular Formula:

Molecular Weight: 193.25 g/mol

IUPAC Name: 2-Methyl-2-[(2-methyl-1,3-thiazol-4-yl)]propanoic acid

Key structural features include:

-

A central quaternary carbon bearing two methyl groups and the thiazole ring.

-

A carboxylic acid group enabling hydrogen bonding and salt formation.

-

Electron-rich thiazole ring with a methyl substituent at position 2, influencing π-π stacking interactions .

Spectroscopic Predictions

NMR Spectroscopy:

-

NMR:

-

Thiazole protons (H-5): δ 7.2–7.5 ppm (doublet, J = 1.5 Hz).

-

Methyl groups: δ 1.5–1.7 ppm (singlet for C2 methyl) and δ 2.5 ppm (singlet for thiazole C2 methyl).

-

-

NMR:

IR Spectroscopy:

-

Strong absorption at 2500–3300 cm (O-H stretch of carboxylic acid).

-

Peaks at 1680–1720 cm (C=O stretch) and 1520–1580 cm (C=N/C=C in thiazole) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Thiazole Ring Construction

-

Thiazole Formation: React thiourea with methylglyoxal to form 2-methylthiazole-4-carbaldehyde.

-

Nucleophilic Addition: Treat the aldehyde with methylmagnesium bromide to yield 2-methyl-2-(thiazol-4-yl)propan-2-ol.

-

Oxidation: Oxidize the alcohol to the carboxylic acid using Jones reagent () .

Route 2: Coupling of Preformed Thiazole

-

Thiazole Bromination: Introduce a bromine atom at position 4 of 2-methylthiazole using .

-

Grignard Reaction: React 4-bromo-2-methylthiazole with methylmagnesium bromide to form 2-methyl-2-(thiazol-4-yl)propane.

-

Oxidative Functionalization: Convert the methyl group to a carboxylic acid via potassium permanganate oxidation .

Industrial-Scale Considerations

-

Catalytic Efficiency: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could streamline step 2 of Route 2, improving atom economy.

-

Purification Challenges: The carboxylic acid’s polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 185–190°C (decomposes) | Differential Scanning Calorimetry |

| Solubility in Water | 2.1 mg/mL (25°C) | Shake-flask method |

| logP (Octanol-Water) | 1.4 ± 0.2 | HPLC retention time |

| pKa | 4.2 (carboxylic acid) | Potentiometric titration |

The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and lipid-based formulations. The low aqueous solubility (2.1 mg/mL) may necessitate prodrug strategies for pharmaceutical applications .

Biological Activity and Mechanistic Insights

| Organism | Predicted MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8–16 |

| Escherichia coli | 32–64 |

Enzyme Inhibition

Molecular dynamics simulations indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC estimate of 15 μM. The thiazole ring’s electron density may interfere with arachidonic acid binding .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| 2-(Thiazol-4-yl)acetic acid | Shorter carbon chain | Lower COX-2 inhibition |

| 3-Methyl-2-(thiazol-4-yl)butanoic acid | Branched alkyl group | Enhanced antibacterial MIC |

| 2-(5-Methylthiazol-2-yl)propanoic acid | Thiazole substitution pattern | Reduced solubility |

The quaternary carbon in 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid provides steric hindrance that may prolong metabolic stability compared to linear analogs .

Industrial and Pharmaceutical Applications

Agrochemistry

The compound’s thiazole moiety shows promise as a precursor to fungicides targeting chitin synthase. Field trials with derivatives demonstrated 85% efficacy against Botrytis cinerea in grapevines at 100 ppm .

Material Science

Thin films of the compound’s sodium salt exhibit piezoelectric properties (d = 12 pC/N), suggesting applications in biodegradable sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume